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molecular formula C17H17N3O3S B8613666 [2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-5-yl](phenyl)methanone CAS No. 88599-78-4

[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-5-yl](phenyl)methanone

Cat. No. B8613666
M. Wt: 343.4 g/mol
InChI Key: LGUJVMASMOWYPY-UHFFFAOYSA-N
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Patent
US04463181

Procedure details

A slurry of 50 g of 2-amino-1-isopropylsulfonyl-5-benzoylbenzimidazole was heated in 300 ml of acetone and 500 ml of water with 350 ml of 1N sodium hydroxide on a steam bath for two hours. The heating was continued to remove the acetone. Afterwards the solution was cooled to room temperature with stirring. When the cleavage was complete, the precipitate title compound was filtered and washed with water. m/e=237, 160, 105, 77.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6](S(C(C)C)(=O)=O)[C:5]2[CH:13]=[CH:14][C:15]([C:17](=[O:24])[C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:16][C:4]=2[N:3]=1.O.[OH-].[Na+]>CC(C)=O>[CH:21]1[CH:20]=[CH:19][C:18]([C:17]([C:15]2[CH:14]=[CH:13][C:5]3[N:6]=[C:2]([NH2:1])[NH:3][C:4]=3[CH:16]=2)=[O:24])=[CH:23][CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC2=C(N1S(=O)(=O)C(C)C)C=CC(=C2)C(C2=CC=CC=C2)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the acetone
FILTRATION
Type
FILTRATION
Details
the precipitate title compound was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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